(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
The compound “(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate” is a derivative of thiophene and thiazole. It is an inhibitor of histone deacetylase (HDAC), particularly class II HDAC . These compounds are useful for treating cellular proliferative diseases, including cancer. They are also useful for treating neurodegenerative diseases, schizophrenia, and stroke among other diseases .
Scientific Research Applications
Synthesis and Chemical Transformations
The compound, due to its complex structure involving a thiazole ring and various functional groups, serves as a significant intermediate in the synthesis of diverse chemical structures. Notably, it's used in the transformations leading to the creation of pyrido[1,2-a]pyrimidin-3-yl thiazole carboxylates, which are significant due to their potential biological activities (Žugelj et al., 2009). Additionally, its derivatives, especially those involving the thiazole moiety, are fundamental in developing new materials with photoluminescent properties, which have wide-ranging applications in materials science (Pepitone et al., 2003).
Applications in Organic Synthesis
The compound and its derivatives play a critical role in organic synthesis, particularly in creating fused heterocyclic compounds with potential pharmacological activities. Its use in synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the compound's versatility in creating complex molecular structures with potential applications in drug discovery and development (Mohamed, 2014).
Role in Antimicrobial Research
Thiazole derivatives, like the compound , have shown significant promise in antimicrobial research. They are used to synthesize new classes of compounds with potential antimicrobial activities, offering a pathway to novel antibiotics and antifungal agents, crucial in an era of increasing antibiotic resistance (Wardkhan et al., 2008).
Metal Ion Recognition and Chelation
The compound's structural features make it suitable for developing fluoroionophores, complex molecules that can recognize and bind specific metal ions. This property is invaluable in various fields, including environmental monitoring, biochemical research, and the development of therapeutic agents (Hong et al., 2012).
Mechanism of Action
As an inhibitor of histone deacetylase (HDAC), this compound likely works by blocking the action of HDAC enzymes. These enzymes are involved in removing acetyl groups from histones, which can affect gene expression. By inhibiting HDAC, this compound could potentially alter gene expression in cells .
Future Directions
Properties
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O5S2/c1-4-32-23(29)19-14(2)20(24(30)33-10-9-31-3)35-22(19)27-12-16(11-26)21-28-18(13-34-21)15-5-7-17(25)8-6-15/h5-8,12-13,27H,4,9-10H2,1-3H3/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLDZIMHNLOJAX-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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